![molecular formula C23H17F2N3O6 B612275 VLX1570](/img/structure/B612275.png)
VLX1570
描述
VLX1570 is a small molecule inhibitor of deubiquitinases, specifically targeting ubiquitin-specific protease-14 (USP14) and ubiquitin-C-terminal hydrolase-5 (UCHL5). It has shown promising results in preclinical studies for the treatment of multiple myeloma and other cancers by inducing apoptosis in cancer cells .
作用机制
Target of Action
VLX1570 is a small molecule inhibitor that primarily targets the deubiquitinases (DUBs) that remove sterically bulky ubiquitin chains from proteins during processing in the 19S regulatory subunit of the proteasome . It shows selectivity for ubiquitin-specific protease-14 (USP14) with comparatively weaker inhibitory activity towards UCHL5 (ubiquitin-C-terminal hydrolase-5) .
Mode of Action
this compound binds to and inhibits the activity of USP14, thereby expediting the accumulation of ubiquitin conjugates . This inhibition of DUB activity disrupts the normal functioning of the proteasome, leading to an accumulation of proteins that are marked for degradation but cannot be processed .
Biochemical Pathways
this compound affects multiple biochemical pathways. It induces endoplasmic reticulum (ER) stress and blocks the Akt pathway in lung cancer cell lines . The compound’s action on these pathways leads to a disruption in cell cycle progression, DNA repair, metabolism, and cell survival .
Pharmacokinetics
In a phase 1 study, patients were treated with escalating doses of this compound ranging from 0.05 to 1.2 mg/kg as a brief intravenous (IV) infusion . Due to its poor aqueous solubility, this compound was formulated in polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80 and administered as a brief IV infusion via a central venous catheter .
Result of Action
this compound has been shown to significantly inhibit the proliferation of lung cancer cells and induce apoptosis . It also induces a G2/M cell cycle arrest by downregulating CDK1 and CyclinB1 . Moreover, this compound significantly promotes the mitochondrial-associated apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, interfering with ER stress by exposure to 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid sodium (TUDCA) can fortify the cytotoxicity of this compound in human lung cancer cells . .
生化分析
Biochemical Properties
VLX1570 binds to and inhibits the activity of ubiquitin-specific protease-14 (USP14) in vitro, with comparatively weaker inhibitory activity towards UCHL5 (ubiquitin-C-terminal hydrolase-5) . It results in the accumulation of proteasome-bound high molecular weight polyubiquitin conjugates .
Cellular Effects
This compound has shown to inhibit the proliferation and increase apoptosis in human lung cancer cells . It also induced a G2/M cell cycle arrest by downregulating CDK1 and CyclinB1 . In multiple myeloma cells, this compound induced the accumulation of ubiquitin complexes, induction of ER stress, and the loss of cell viability in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of USP14 activity . It binds to USP14 and UCHL5, leading to a time-dependent decrease in labeled USP14 and UCHL5 after treatment .
Temporal Effects in Laboratory Settings
Anti-myeloma effects of this compound were noted at doses at or above 0.6 mg/kg . Two patients treated at the 1.2 mg/kg dose level experienced severe, abrupt, and progressive respiratory insufficiency .
Dosage Effects in Animal Models
In a zebrafish PDX model of acute myeloid leukemia (AML), this compound showed significant antigrowth activity in vivo . Fourteen patients were treated with escalating doses of this compound ranging from 0.05 to 1.2 mg/kg .
Metabolic Pathways
It is known that this compound is a competitive inhibitor of proteasome deubiquitinases (DUBs) .
Transport and Distribution
It is known that this compound was administered as a brief intravenous (IV) infusion via a central venous catheter .
Subcellular Localization
It is known that this compound binds to and inhibits the activity of ubiquitin-specific protease-14 (USP14) in vitro .
准备方法
The synthesis of VLX1570 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The compound is formulated in polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80 due to its poor aqueous solubility . Industrial production methods are not extensively detailed in the available literature, but the compound is typically prepared in a laboratory setting for research purposes .
化学反应分析
VLX1570 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups to enhance its activity.
Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles.
科学研究应用
Multiple Myeloma
Research indicates that VLX1570 exhibits potent antiproliferative activity against multiple myeloma cells. In vitro studies have shown that it effectively induces apoptosis and increases the accumulation of high molecular weight polyubiquitinated proteins in these cells. In xenograft models, treatment with this compound resulted in reduced tumor burden and extended survival compared to control groups .
Acute Lymphoblastic Leukemia
This compound has been shown to induce endoplasmic reticulum stress and reactive oxygen species (ROS) generation in acute lymphoblastic leukemia cell lines. This mechanism contributes to its anti-leukemic effects, with studies reporting a significant decrease in cell viability following treatment .
Prostate Cancer
Recent investigations into prostate cancer have revealed that this compound can deplete androgen receptors and induce changes in receptor variants associated with cancer progression. This suggests a potential role for this compound in treating androgen receptor-driven malignancies .
Preclinical Studies
Preclinical evaluations have highlighted the drug's efficacy across various cancer models:
- In vitro Studies : Various leukemia and solid tumor cell lines have shown susceptibility to this compound treatment, with notable effects on cell growth inhibition and apoptosis induction.
- Animal Models : In vivo studies using xenograft models have demonstrated significant tumor reduction and prolonged survival rates among treated groups compared to controls .
Safety Profile
While this compound shows promise as a therapeutic agent, safety concerns have been raised regarding its pulmonary toxicity observed in animal models. Studies indicate dose-related respiratory dysfunctions, necessitating further investigation into its safety profile during clinical trials .
相似化合物的比较
VLX1570 is structurally related to b-AP15, another deubiquitinase inhibitor. this compound shows higher potency and improved permeability compared to b-AP15. Other similar compounds include:
b-AP15: Similar mechanism of action but lower potency.
USP14 Inhibitors: Target the same deubiquitinase but may have different chemical structures and potencies.
UCHL5 Inhibitors: Target UCHL5 specifically, with varying degrees of effectiveness.
This compound stands out due to its unique mechanism of action, higher potency, and improved permeability, making it a promising candidate for further research and development .
生物活性
VLX1570 is a novel proteasome deubiquitinase (DUB) inhibitor that has gained attention for its potential therapeutic applications in various cancers, particularly lymphoid neoplasms and solid tumors. The compound's biological activity primarily revolves around its ability to induce apoptosis and inhibit cell proliferation through multiple molecular pathways, including the regulation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and modulation of key signaling pathways such as the Akt pathway.
1. Induction of Apoptosis:
this compound has been shown to induce apoptosis in various cancer cell lines, including lung cancer and leukemia cells. The mechanism involves the generation of ROS and activation of ER stress pathways. In a study involving HL-60 leukemia cells, treatment with this compound led to increased levels of cleaved PARP, a marker of apoptosis, and upregulation of heat shock proteins (HSP70) due to the suppression of the ubiquitin-proteasome system .
2. Inhibition of Cell Proliferation:
In vitro studies demonstrated that this compound effectively inhibits the proliferation of lung cancer cells (A549, H460, and H1299) in a concentration- and time-dependent manner. The compound causes cell cycle arrest at the G2/M phase by downregulating Cyclin B1 and CDK1 expression . This effect was confirmed through flow cytometry and Western blot analysis.
3. Regulation of Signaling Pathways:
this compound inhibits the Akt signaling pathway, which is crucial for cell survival and proliferation. By downregulating this pathway, this compound enhances the apoptotic response in cancer cells . Additionally, it has been shown to modulate other pathways associated with oxidative stress and cellular stress responses .
Table 1: Summary of Biological Activities of this compound
Activity | Cell Lines | Mechanism | Outcome |
---|---|---|---|
Induction of Apoptosis | HL-60 (leukemia) | ROS generation, ER stress | Increased cleaved PARP |
Inhibition of Proliferation | A549, H460, H1299 (lung cancer) | Akt pathway inhibition | Reduced cell viability |
Cell Cycle Arrest | H460, H1299 | Downregulation of Cyclin B1 and CDK1 | G2/M phase arrest |
Antitumor Activity | Multiple myeloma models | USP14 inhibition | Extended survival in xenografts |
Case Studies
Case Study 1: Lung Cancer Treatment
In a preclinical study, this compound was administered to human lung cancer cell lines. Results indicated a significant reduction in cell viability with an IC50 value determined for each cell line. The combination therapy with existing treatments like Afatinib showed synergistic effects, enhancing anti-cancer activity .
Case Study 2: Myeloma Patients
A Phase 1 clinical trial involving patients with relapsed multiple myeloma highlighted this compound's potential. Patients receiving doses at or above 0.6 mg/kg exhibited improvements in functionality and reductions in serum M protein levels, indicating stable disease status . Adverse effects were mild but included fatigue and nausea.
属性
IUPAC Name |
(3Z,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9-,17-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKXBVLYWLLALY-CQRYCMKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CC/C(=C/C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C\C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。